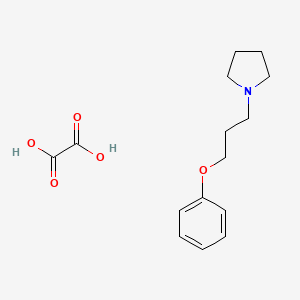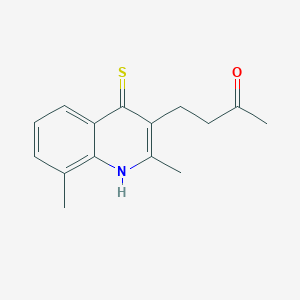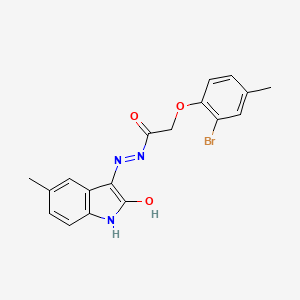![molecular formula C17H26ClNO6 B4889805 N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a chemical compound that belongs to the family of beta-adrenergic receptor agonists. It is commonly referred to as salbutamol or albuterol and is used as a bronchodilator to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
Salbutamol acts on the beta-2 adrenergic receptors in the lungs, causing relaxation of the smooth muscles and widening of the airways. This leads to increased airflow and improved breathing. Salbutamol also has some beta-1 adrenergic receptor activity, which can cause an increase in heart rate and cardiac output.
Biochemical and Physiological Effects
Salbutamol has been shown to have a number of biochemical and physiological effects. It can increase the levels of cyclic adenosine monophosphate (cAMP) in the cells, which leads to relaxation of the smooth muscles. Salbutamol can also inhibit the release of inflammatory mediators and reduce airway inflammation. It has been shown to improve muscle function and endurance in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Salbutamol is widely used in laboratory experiments due to its well-established pharmacological effects and availability. It is relatively easy to synthesize and purify. However, salbutamol can have non-specific effects on other cell types and can also cause side effects such as tremors and tachycardia.
Zukünftige Richtungen
There are several future directions for research on salbutamol. One area of interest is the potential use of salbutamol in treating cystic fibrosis. Salbutamol has been shown to improve airway clearance and lung function in patients with cystic fibrosis. Another area of research is the potential use of salbutamol in treating diabetes. Salbutamol has been shown to improve glucose uptake and insulin sensitivity in animal models. Further research is needed to determine the potential therapeutic benefits of salbutamol in these and other diseases.
Synthesemethoden
Salbutamol is synthesized by reacting 4-chloro-2,6-dimethylphenol with epichlorohydrin to form 4-chloro-2,6-dimethylphenoxy-1,2-epoxypropane. This intermediate is then reacted with N,N-diisopropylethylamine and 2-(2-aminoethoxy)ethanol to form salbutamol. The final product is obtained as a white crystalline powder and is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Salbutamol has been extensively studied for its therapeutic effects in respiratory disorders. It is also being investigated for its potential use in treating other diseases such as cystic fibrosis, diabetes, and cardiovascular diseases. Salbutamol has been shown to have anti-inflammatory effects and can also improve muscle function in certain conditions.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-15-12(3)9-14(16)10-13(15)4;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCFJIBMVOPHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCNC(C)C)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dichlorophenyl)ethyl]benzamide](/img/structure/B4889723.png)
![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)





![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)